Triisononyl trimellitate

Description

Properties

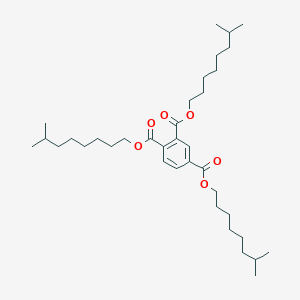

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Triisononyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of triisononyl trimellitate (TINTM), a high-molecular-weight plasticizer. The following sections detail the synthesis protocol, purification methodologies, and characterization techniques, supported by quantitative data and a visual representation of the experimental workflow.

Synthesis of Triisononyl Trimellitate (TINTM)

The synthesis of triisononyl trimellitate is achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Reaction Scheme:

C₉H₆O₅ (Trimellitic Anhydride) + 3 C₉H₂₀O (Isononyl Alcohol) → C₃₆H₆₀O₆ (Triisononyl Trimellitate) + H₂O

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of trialkyl trimellitates[1][2].

Materials:

-

Trimellitic anhydride

-

Isononyl alcohol (a slight excess is recommended)

-

Catalyst: Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid[2]

-

Nitrogen gas supply

-

Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser

Procedure:

-

Charge the reaction flask with trimellitic anhydride and isononyl alcohol. A molar ratio of 1:3.1 to 1:3.3 (trimellitic anhydride to isononyl alcohol) is recommended to drive the reaction to completion.

-

Add the catalyst to the reaction mixture. The catalyst loading is typically between 0.1% and 2% of the total weight of the reactants[2].

-

Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a temperature of 190-220°C[2].

-

Continuously remove the water formed during the reaction using the Dean-Stark trap to shift the equilibrium towards the product side.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to approximately 120°C before proceeding to the purification steps[2].

Purification of Triisononyl Trimellitate

The crude TINTM product contains unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is necessary to obtain a high-purity product.

Catalyst Removal and Neutralization

If a titanate catalyst is used, it can be removed by hydrolysis followed by filtration. The crude product is then washed to remove any remaining acidic impurities.

Procedure:

-

For titanate catalysts, hydrolysis can be achieved by adding a small amount of water or a dilute sodium hydroxide solution, which will form titanium dioxide precipitates that can be filtered off[3][4].

-

Wash the crude ester with a 5% sodium carbonate or sodium bicarbonate solution to neutralize any unreacted trimellitic anhydride and the acid catalyst if used[5]. This is typically done in a separatory funnel. Add the carbonate solution to the crude product, shake vigorously, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until no more gas evolution (CO₂) is observed.

-

Follow the carbonate wash with one or two washes with deionized water to remove any remaining salts.

-

Finally, wash the organic layer with brine (saturated sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.

Drying

The washed TINTM is then dried to remove residual water.

Procedure:

-

Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Add the drying agent to the ester and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

-

Allow the mixture to stand for at least 30 minutes to ensure complete drying.

-

Filter the mixture to remove the drying agent.

Vacuum Distillation

To remove unreacted isononyl alcohol and other volatile impurities, vacuum distillation is employed. This technique is suitable for high-boiling compounds like TINTM as it allows for distillation at a lower temperature, thus preventing thermal decomposition[6].

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the dried TINTM under reduced pressure. The specific temperature and pressure will depend on the efficiency of the vacuum system, but a pressure range of 1-10 mmHg is typical for high-boiling esters.

-

Collect the fraction corresponding to pure triisononyl trimellitate. Unreacted isononyl alcohol will distill first at a lower temperature.

Quantitative Data

The following table summarizes the quantitative data related to the synthesis and properties of triisononyl trimellitate.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio (Trimellitic Anhydride:Isononyl Alcohol) | 1 : 3.1-3.3 | [1] |

| Catalyst Loading | 0.1 - 2.0 wt% | [2] |

| Reaction Temperature | 190 - 220 °C | [2] |

| Reported Yield | >85% | [2] |

| Reported Yield (specific example) | 98% | [1] |

| Physical Properties | ||

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Molecular Weight | 588.86 g/mol | [7] |

| Density | ~0.98 g/mL at 20°C | [8] |

| Purity Specifications | ||

| Ester Content | ≥ 99.5% | |

| Acid Number | ≤ 0.1 mg KOH/g | |

| Water Content | ≤ 0.1% |

Characterization

The identity and purity of the synthesized TINTM can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the TINTM and to identify any residual starting materials or byproducts[9][10].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TINTM will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the TINTM molecule.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of triisononyl trimellitate.

References

- 1. data.epo.org [data.epo.org]

- 2. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. high-temperature vacuum distillation: Topics by Science.gov [science.gov]

- 7. Triisononyl trimellitate | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRIISONONYL TRIMELLITATE | 53894-23-8 [chemicalbook.com]

- 9. KR102241870B1 - High-speed Processing Gas Chromatography System for Analyzing Additives and Analysis Method Using the Same - Google Patents [patents.google.com]

- 10. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]

Characterization of Triisononyl Trimellitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched trimellitate plasticizer prized for its low volatility, excellent thermal stability, and high permanence. These properties make it a critical component in a variety of demanding applications, including high-temperature automotive interiors, wire and cable insulation, and medical devices where resistance to extraction and migration is paramount. For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical techniques used to characterize TINTM is essential for quality control, formulation development, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the core characterization techniques for TINTM, complete with detailed experimental protocols and data presentation.

Physicochemical and Thermal Properties

A fundamental aspect of characterizing TINTM involves the determination of its key physicochemical and thermal properties. These parameters provide a baseline for quality assessment and are crucial for predicting its performance in various formulations.

Summary of Quantitative Data

The following table summarizes typical quantitative data for Triisononyl Trimellitate.

| Property | Typical Value | Unit | Test Method Reference |

| Physical Properties | |||

| Molecular Formula | C₃₆H₆₀O₆ | - | - |

| Molecular Weight | 588.86 | g/mol | - |

| Appearance | Clear, oily liquid | - | Visual |

| Color | ≤ 70 | Pt-Co scale | ASTM D1209 |

| Density (at 20°C) | 0.98 | g/mL | ASTM D4052 |

| Refractive Index (at 20°C) | 1.486 | - | ASTM D1218 |

| Viscosity (at 25°C) | 260 - 320 | mPa·s | ASTM D445 / D2196 |

| Boiling Point | 617.6 (at 760 mmHg) | °C | - |

| Flash Point | 248.6 | °C | ASTM D92 |

| Water Solubility (at 20°C) | 5.4 | ng/L | - |

| Chemical Properties | |||

| Acid Number | ≤ 0.1 | mg KOH/g | ASTM D664 |

| Ester Content | ≥ 99.5 | % | ASTM D1045 |

| Thermal Properties | |||

| Onset of Decomposition | > 250 | °C | TGA |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of TINTM.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the TINTM molecule. The characteristic ester carbonyl (C=O) and C-O stretching vibrations are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of TINTM, including the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR). It is a powerful tool for confirming the identity and purity of the substance.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of TINTM and to quantify any impurities or related substances.

Gas Chromatography (GC)

GC is a primary technique for determining the purity of TINTM and for identifying and quantifying volatile and semi-volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of TINTM, which are critical parameters for its application in high-temperature environments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal degradation and to quantify the thermal stability of TINTM.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For TINTM, it can be used to determine its glass transition temperature and to study its thermal history.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard test methods and common laboratory practices.

Determination of Acid Number (ASTM D664)

Principle: The sample is dissolved in a suitable solvent and titrated potentiometrically with a standardized alcoholic solution of potassium hydroxide (KOH). The endpoint is determined from the inflection point of the titration curve.

Apparatus:

-

Automatic potentiometric titrator

-

Glass electrode and reference electrode (e.g., calomel or Ag/AgCl)

-

Burette, 10 mL capacity

-

Beaker, 250 mL

Reagents:

-

Titration solvent: A mixture of toluene and isopropyl alcohol (IPA) with a small amount of water (e.g., 500:495:5 v/v/v toluene:IPA:water).

-

Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized.

Procedure:

-

Weigh accurately approximately 10 g of the TINTM sample into a 250 mL beaker.

-

Add 125 mL of the titration solvent and stir until the sample is completely dissolved.

-

Immerse the electrodes in the solution and start the titration with the standardized 0.1 M alcoholic KOH solution.

-

Titrate to the potentiometric endpoint, which is the point of maximum inflection in the titration curve.

-

Perform a blank titration using 125 mL of the titration solvent without the sample.

-

Calculate the acid number using the following formula: Acid Number (mg KOH/g) = [(A - B) × M × 56.1] / W where:

-

A = volume of KOH solution required for the sample titration (mL)

-

B = volume of KOH solution required for the blank titration (mL)

-

M = molarity of the KOH solution (mol/L)

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH ( g/mol )

-

Measurement of Kinematic Viscosity (ASTM D445)

Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

-

Constant temperature bath, capable of maintaining the desired temperature (e.g., 25 °C) with an accuracy of ±0.02 °C.

-

Timer, capable of measuring with a resolution of 0.1 seconds.

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the TINTM sample in the manner prescribed by the viscometer type.

-

Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up into the timing bulb of the viscometer.

-

Measure the time required for the leading edge of the meniscus to pass from the first to the second timing mark.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity using the following formula: Kinematic Viscosity (mm²/s or cSt) = C × t where:

-

C = calibration constant of the viscometer (mm²/s²)

-

t = average flow time (s)

-

FTIR Spectroscopy

Principle: Infrared radiation is passed through a sample of TINTM. Some of the infrared radiation is absorbed by the sample and some of it is transmitted. The resulting spectrum represents a molecular "fingerprint" of the sample.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample cell (e.g., KBr plates for neat liquid)

Procedure:

-

Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean.

-

Place a small drop of the TINTM sample between two KBr plates to form a thin film.

-

Place the KBr plates in the sample holder of the spectrometer.

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

Identify the characteristic absorption bands, such as the ester C=O stretch (around 1730 cm⁻¹) and C-O stretches (around 1240 and 1120 cm⁻¹).

¹H and ¹³C NMR Spectroscopy

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms in the molecule absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm diameter)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of TINTM in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of TINTM.

Gas Chromatography (GC)

Principle: A sample of TINTM is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The components are separated based on their boiling points and interaction with the column's stationary phase.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary column suitable for high-temperature analysis (e.g., a low-bleed, non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

-

Injector and autosampler.

Typical GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 280 - 300 °C

-

Detector Temperature (FID): 300 - 320 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 320 °C

-

Final hold: 10 minutes

-

-

Injection Volume: 1 µL (split or splitless injection)

Procedure:

-

Prepare a dilute solution of TINTM in a suitable solvent (e.g., dichloromethane or acetone).

-

Inject the sample into the GC system.

-

Run the analysis using the specified conditions.

-

Analyze the resulting chromatogram to determine the purity of TINTM and to identify and quantify any impurities by comparing their retention times and/or mass spectra with those of known standards.

Thermogravimetric Analysis (TGA)

Principle: The mass of a TINTM sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. The resulting data provides information on the thermal stability and decomposition profile of the material.

Apparatus:

-

Thermogravimetric analyzer (TGA)

Procedure:

-

Weigh accurately 5-10 mg of the TINTM sample into a tared TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

Record the mass loss as a function of temperature.

-

Analyze the TGA curve to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Visualizations

Experimental Workflow for TINTM Characterization

Caption: A workflow diagram illustrating the key analytical techniques for the comprehensive characterization of Triisononyl trimellitate.

Logical Relationship of Characterization Techniques

Caption: A diagram showing the logical relationships between different characterization techniques for TINTM and the properties they elucidate.

Unveiling the Molecular Maestro: A Technical Guide to Triisononyl Trimellitate as a High-Performance Plasticizer

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and formulation, the selection of a plasticizer is a critical decision that dictates the final performance and longevity of a product. Among the myriad of available options, Triisononyl Trimellitate (TINTM) has emerged as a premier high-performance plasticizer, particularly for demanding applications where thermal stability, permanence, and safety are paramount. This technical guide provides an in-depth exploration of the mechanism of action of TINTM, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and evaluation workflows.

The Core Mechanism: How TINTM Orchestrates Flexibility

At its core, the plasticizing action of Triisononyl Trimellitate is a physical phenomenon rooted in the principles of polymer chain mobility. Rigid polymers, such as polyvinyl chloride (PVC), owe their rigidity to strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, which restrict the movement of the long polymer chains. TINTM, a large and branched ester molecule, acts as a "molecular lubricant" by strategically positioning itself between these polymer chains.[1] This intercalation disrupts the close packing of the polymer chains, thereby weakening the intermolecular forces and increasing the "free volume" within the polymer matrix.[2]

The increased free volume allows for greater segmental motion of the polymer chains, enabling them to slide past one another more easily. This enhanced mobility manifests as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg) of the polymer. The large molecular size and the three branched isononyl ester groups of TINTM play a crucial role in its effectiveness and permanence. These bulky side chains create significant steric hindrance, which further separates the polymer chains and prevents them from re-aggregating.

The primary molecular interactions governing the compatibility and function of TINTM within a PVC matrix are dipole-dipole interactions between the polar carbonyl groups (C=O) of the trimellitate ester and the carbon-chlorine (C-Cl) dipoles of the PVC chains.[3][4] These interactions ensure that the TINTM molecules are effectively anchored within the polymer matrix, contributing to its low migration and extraction rates.

References

Spectroscopic Profile of Triisononyl Trimellitate: A Technical Guide

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched plasticizer predominantly utilized to enhance the flexibility and durability of PVC products, especially in applications demanding high-temperature resistance and low volatility.[1] Its chemical structure, derived from the esterification of trimellitic acid with isononyl alcohol, dictates its characteristic spectroscopic features. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Triisononyl trimellitate, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties

-

IUPAC Name: tris(7-methyloctyl) benzene-1,2,4-tricarboxylate[2]

-

CAS Number: 53894-23-8[3]

-

Molecular Formula: C36H60O6[1]

-

Molecular Weight: 588.86 g/mol [3]

-

Appearance: Clear, viscous liquid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the commercial nature of Triisononyl trimellitate, publicly available, detailed NMR spectra are scarce. However, based on the structure, which consists of a substituted aromatic ring and branched aliphatic chains, the expected chemical shifts for ¹H and ¹³C NMR can be predicted.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Triisononyl trimellitate is expected to show signals in three main regions: the aromatic region, the region corresponding to the protons on the carbons attached to the ester oxygen, and the aliphatic region of the isononyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | m | Aromatic protons (3H) of the trimellitate ring |

| ~ 4.1 - 4.3 | m | -CH2- protons (6H) adjacent to the ester carbonyl groups |

| ~ 0.8 - 1.7 | m | Aliphatic protons (51H) of the three isononyl chains |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the isononyl groups. A ¹³C NMR spectrum for Triisononyl trimellitate is mentioned in PubChem, though the specific data is not detailed.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 167 | Ester carbonyl carbons (C=O) |

| ~ 128 - 135 | Aromatic carbons of the trimellitate ring |

| ~ 65 - 70 | Carbons of the -CH2- groups adjacent to the ester oxygen |

| ~ 10 - 40 | Aliphatic carbons of the isononyl chains |

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Triisononyl trimellitate is characterized by strong absorptions corresponding to the ester carbonyl groups and the C-H bonds of the aliphatic chains. PubChem lists FTIR spectra for Triisononyl trimellitate, acquired using both "BETWEEN SALTS" and "ATR-Neat" techniques.[2] While the exact peak values are not provided, the characteristic absorption bands can be predicted based on its structure.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2850 - 2960 | C-H stretching of methyl (CH3) and methylene (CH2) groups |

| ~ 1720 - 1740 | C=O stretching of the ester carbonyl groups |

| ~ 1580 - 1610 | C=C stretching of the aromatic ring |

| ~ 1460 | C-H bending of CH2 and CH3 groups |

| ~ 1240 - 1280 | C-O stretching of the ester groups |

| ~ 1120 - 1170 | C-O-C stretching of the ester groups |

| ~ 740 - 780 | C-H out-of-plane bending of the aromatic ring |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular ion peak for Triisononyl trimellitate (C36H60O6) would be at a mass-to-charge ratio (m/z) of approximately 588.44.

-

Fragmentation Pattern: As a large ester, the fragmentation of Triisononyl trimellitate in mass spectrometry is expected to proceed through characteristic pathways for esters. This would include the loss of the isononyl side chains and fragmentation of the trimellitate core. Common fragments would likely include ions corresponding to the loss of one, two, or all three isononyl groups, as well as fragments of the isononyl chain itself.

Experimental Protocols

Standard protocols for obtaining spectroscopic data for a viscous liquid like Triisononyl trimellitate are described below.

NMR Spectroscopy of a Viscous Liquid

-

Sample Preparation: Dissolve approximately 10-50 mg of Triisononyl trimellitate in a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. The concentration may need to be adjusted to achieve a solution of appropriate viscosity for high-resolution NMR.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For viscous samples, it may be beneficial to acquire the spectra at an elevated temperature to reduce viscosity and improve signal resolution.

-

Data Processing: The raw data is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small drop of the neat Triisononyl trimellitate liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Electrospray Ionization (ESI)-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Triisononyl trimellitate in a solvent compatible with ESI-MS, such as methanol or acetonitrile. The concentration should be in the low µg/mL range to avoid signal suppression.

-

Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve stable ionization and maximal signal intensity.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical substance like Triisononyl trimellitate.

References

A Comprehensive Technical Guide to the Solubility of Triisononyl Trimellitate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer utilized in a variety of applications, notably in the manufacturing of PVC products requiring high-temperature resistance and durability.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective formulation, processing, and in the context of drug development, for assessing potential leaching from container materials. This technical guide provides an overview of the known solubility characteristics of TINTM, outlines a detailed experimental protocol for determining its solubility, and presents a conceptual workflow for this process.

Introduction to Triisononyl Trimellitate (TINTM)

Triisononyl trimellitate, with the chemical formula C36H60O6, is a branched-chain ester of trimellitic acid.[2][3] It is a clear, colorless, and odorless viscous liquid.[1] TINTM is favored in applications demanding low volatility and high permanence, such as in wire and cable insulation and automotive interiors. Its compatibility with PVC is a key characteristic, ensuring the flexibility and longevity of the final product. While its primary use is in the plastics industry, any potential for migration into pharmaceutical formulations from plasticized containers makes its solubility profile a critical area of study for drug development professionals.

Solubility Profile of Triisononyl Trimellitate

Despite its widespread use, specific quantitative data on the solubility of Triisononyl trimellitate in common organic solvents is not extensively documented in publicly available literature. The available information is largely qualitative, focusing on its miscibility with other plasticizers and its behavior in aqueous solutions.

Quantitative Solubility Data

A comprehensive search of scientific databases and technical literature did not yield specific numerical solubility values (e.g., g/100 mL or wt%) for TINTM in common organic solvents such as ethanol, acetone, toluene, or methanol.

Qualitative Solubility and Miscibility

General observations from technical data sheets and industry literature indicate the following:

| Solvent/Solvent Class | Solubility/Miscibility | Source |

| Water | Negligible / Insoluble | [1][2] |

| Oils / Oil Phase Ingredients | Compatible / Miscible | |

| Alcohols (e.g., Ethanol) | Data not available | |

| Ketones (e.g., Acetone) | Data not available | |

| Aromatic Hydrocarbons (e.g., Toluene) | Data not available | |

| Chlorinated Solvents | Data not available | |

| Ethers | Data not available |

It is generally understood that high-molecular-weight plasticizers like TINTM are soluble in most organic solvents. However, the precise extent of this solubility is dependent on factors such as temperature, the specific solvent, and the presence of other solutes.

Experimental Protocol for Determining the Solubility of TINTM

To address the gap in quantitative data, the following experimental protocol is proposed. This method is based on the isothermal saturation technique, a common and reliable method for determining the solubility of a solid or liquid in a solvent.

Materials and Equipment

-

Triisononyl trimellitate (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated glass vials with airtight seals

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of TINTM to a series of glass vials. b. Add a known volume of the desired organic solvent to each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved TINTM micro-droplets. d. Determine the mass of the collected filtrate. e. Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analytical Quantification: a. Prepare a series of calibration standards of TINTM in the chosen solvent. b. Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards. d. Determine the concentration of TINTM in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of TINTM in the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as g/100 mL or weight percent (wt%).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of TINTM.

Caption: Workflow for Solubility Determination.

Conclusion

References

In-Depth Technical Guide: Thermal Degradation Pathways of Triisononyl Trimellitate (TINTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched monomeric plasticizer valued for its superior thermal stability, low volatility, and excellent permanence.[1][2][3] These properties make it a critical component in demanding applications such as high-temperature resistant wire and cable insulation, automotive interiors, and durable PVC products where long-term performance at elevated temperatures is essential.[1][2][4] A thorough understanding of the thermal degradation pathways of TINTM is paramount for predicting material lifetime, ensuring product safety, and optimizing high-temperature processing conditions.

This technical guide provides a detailed examination of the thermal degradation of TINTM. Due to the limited availability of public domain studies focused specifically on TINTM, this guide synthesizes information from technical data sheets, the known degradation mechanisms of analogous trimellitate esters, and fundamental principles of ester pyrolysis to present a comprehensive overview.

Physicochemical and Thermal Properties of TINTM

The inherent thermal stability of TINTM is a direct consequence of its chemical structure and physical properties. The high molecular weight and branched isononyl chains contribute to strong intermolecular forces and steric hindrance, which impede the molecular motion and bond scission required for degradation.[5]

Table 1: Key Physicochemical Properties of Triisononyl Trimellitate (TINTM)

| Property | Value | Reference(s) |

| Chemical Name | 1,2,4-Benzenetricarboxylic acid, triisononyl ester | [6][7] |

| CAS Number | 53894-23-8 | [6][7] |

| Molecular Formula | C36H60O6 | [1][6] |

| Molecular Weight | 588.86 g/mol | [6][8] |

| Appearance | Clear, Oily Liquid | [6] |

| Density @ 20°C | 0.973 - 0.983 g/cm³ | [7] |

| Boiling Point | 349.8 °C @ 101.325 kPa | [8] |

| Flash Point | 248.6 °C | [9] |

| Vapor Pressure @ 20°C | 0.011 Pa | [9] |

While specific thermogravimetric analysis (TGA) data for TINTM is not widely published, data for the analogous Trioctyl Trimellitate (TOTM) provides a strong indication of its thermal performance. TINTM, with its higher molecular weight, is expected to exhibit comparable or slightly enhanced thermal stability.

Table 2: Comparative Thermal Decomposition Data of Common Plasticizers

| Plasticizer | Onset Decomposition Temp. (T-onset, °C) | Peak Decomposition Temp. (T-peak, °C) | Reference(s) |

| Trioctyl trimellitate (TOTM) | 350 - 380 | 390 - 420 | [5] |

| Dioctyl terephthalate (DOTP) | 340 - 370 | 380 - 410 | [5] |

| Diisononyl phthalate (DINP) | 320 - 350 | 360 - 390 | [5] |

| Dioctyl phthalate (DOP) | 300 - 330 | 340 - 370 | [5] |

| Acetyl tributyl citrate (ATBC) | 280 - 310 | 320 - 350 | [5] |

| Note: The data presented are typical values. Direct comparison is most accurate when conducted under identical experimental conditions.[5] |

Proposed Thermal Degradation Pathways of TINTM

The thermal degradation of TINTM is anticipated to primarily follow the established mechanism of ester pyrolysis, characterized by the cleavage of its ester linkages.

Primary Degradation: Ester Pyrolysis via β-Hydride Elimination

The pyrolysis of esters that contain β-hydrogen atoms on their alkyl chains proceeds through a concerted, intramolecular elimination (Ei) reaction. This mechanism involves a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene.

In the case of TINTM, each of the three branched isononyl ester groups possesses β-hydrogens, making them susceptible to this degradation pathway. The process is proposed to occur as follows:

-

Initiation: At sufficiently high temperatures, thermal energy weakens the C-O bond of the ester functional group.

-

Transition State Formation: A hydrogen atom from a β-carbon of the isononyl chain is transferred to the carbonyl oxygen of the ester group, forming a transient six-membered ring.

-

Product Formation: This unstable transition state collapses, leading to the cleavage of the C-O bond and the formation of trimellitic acid (or its mono- or di-ester derivatives) and isononene (a mixture of C9H18 isomers).

This elimination can occur sequentially for each of the three isononyl side chains.

Caption: Proposed primary degradation of a TINTM ester group.

Secondary Degradation Pathways

As temperatures increase further, the primary degradation products can undergo subsequent decomposition reactions:

-

Decarboxylation: The carboxylic acid groups of the trimellitic acid core can be eliminated as carbon dioxide (CO2), leading to the formation of various benzene derivatives.

-

Alkene Fragmentation: The isononene isomers produced can undergo further thermal cracking, isomerization, and fragmentation, resulting in a complex mixture of lower molecular weight volatile organic compounds (VOCs).

Experimental Protocols for Degradation Analysis

The elucidation of the thermal degradation pathways of TINTM necessitates the use of advanced analytical techniques. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis (TGA)

TGA is fundamental for determining the thermal stability and decomposition profile of TINTM.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of TINTM (typically 5–10 mg) is weighed into an inert crucible (e.g., alumina, platinum).

-

Atmosphere: To prevent oxidative degradation, the analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon (e.g., 20–50 mL/min).

-

Heating Program: The sample is subjected to a controlled linear heating ramp (e.g., 10 or 20 °C/min) from ambient temperature to a final temperature of approximately 800 °C.

-

Data Analysis: The change in sample mass is recorded as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) are used to determine the onset temperature of decomposition (T-onset), the temperature of maximum weight loss rate (T-peak), and the amount of residual mass.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the definitive technique for the identification of the volatile and semi-volatile products generated during thermal decomposition.

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A minute amount of TINTM (typically 100–500 µg) is loaded into a pyrolysis sample holder.

-

Pyrolysis: The sample is subjected to rapid, controlled heating to a specific pyrolysis temperature (e.g., 400, 500, or 600 °C) in an inert helium atmosphere. This process fragments the TINTM molecule into smaller, volatile compounds.

-

Gas Chromatography (GC): The resulting pyrolysis products (pyrolyzate) are swept into the GC column. Separation is achieved based on the compounds' boiling points and their affinity for the column's stationary phase. A programmed temperature ramp ensures the elution of a wide range of products.

-

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each component serves as a chemical fingerprint.

-

Data Analysis: The mass spectra of the separated degradation products are compared against established spectral libraries (e.g., NIST) for positive identification. The relative quantities of the products are determined by integrating the peak areas in the resulting chromatogram.

References

- 1. Triisononyl Trimellitate (TINTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 2. Trimellitate plasticizers | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 3. harwick.com [harwick.com]

- 4. ELATUR® TM (Tri-isononyl trimellitate) - Evonik Industries [c4-chemicals.evonik.com]

- 5. benchchem.com [benchchem.com]

- 6. Triisononyl trimellitate | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tri-isononyl Trimellitate (TINTM)-Trimellitic Acid Esters-Shanghai Kunruy Chemical Co., Ltd.-Shanghai Kunruy Chemical Co., Ltd. [kunray.com]

- 8. TRIISONONYL TRIMELLITATE | 53894-23-8 [chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide on the Toxicological Profile of Triisononyl Trimellitate and its Metabolites

Disclaimer: Direct toxicological data for Triisononyl trimellitate (TINTM) is limited. This document utilizes a read-across approach, primarily relying on data from the structurally analogous substance, Tri(2-ethylhexyl) trimellitate (TEHTM), also known as Trioctyl trimellitate (TOTM). This approach is a scientifically accepted method for assessing the safety of chemicals with limited data, based on the principle that structurally similar substances are likely to have similar toxicological properties.

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight branched-chain plasticizer used in a variety of applications, including PVC formulations for wire and cable insulation, automotive interiors, and other flexible PVC products. Its low volatility and high permanence make it a desirable alternative to other plasticizers. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use.

This technical guide provides a detailed overview of the toxicological profile of TINTM, primarily through a read-across from its analogue, Tri(2-ethylhexyl) trimellitate (TEHTM). The guide covers toxicokinetics, metabolism, and various toxicological endpoints for both the parent compound and its principal metabolites. Experimental protocols for key studies are detailed, and relevant biological pathways and workflows are visualized.

Toxicokinetics and Metabolism

Studies on TEHTM indicate that it is poorly absorbed after oral administration, with a significant portion being excreted unchanged in the feces.[1][2] The absorbed fraction undergoes hydrolysis by esterases to its mono- and di-ester metabolites, as well as 2-ethylhexanol (2-EH).[3][4] The 2-ethylhexanol can be further metabolized.[3] The primary metabolites identified in urine include mono(2-ethylhexyl) trimellitate (MEHTM) and metabolites of 2-ethylhexanol.[2][3]

Toxicological Profile of Tri(2-ethylhexyl) trimellitate (Read-across for TINTM)

TEHTM exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 3200 mg/kg bw | [6] |

| LD50 | Mouse | Oral | > 60,000 mg/kg bw | [6] |

| LD50 | Rabbit | Dermal | > 1980 mg/kg bw | [6] |

| LC50 | Rat | Inhalation (4h) | > 2,600 mg/m³ | [7] |

Repeated oral administration of TEHTM in rodents has shown minor effects on the liver at high doses, with a No-Observed-Adverse-Effect Level (NOAEL) established in a 90-day study.[6][8]

| Study Duration | Species | NOAEL | Key Findings | Reference |

| 28-Day | Rat | 1000 mg/kg/day | No treatment-related effects observed. | [8] |

| 90-Day (OECD 422) | Rat (male) | 125 mg/kg/day | Minor liver effects at higher doses. | [6] |

| 90-Day (OECD 422) | Rat (female) | 30 mg/kg/day | Minor liver effects at higher doses. | [6] |

TEHTM has been found to be non-genotoxic in a battery of in vitro and in vivo assays.[5][6]

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without | Negative | [6] |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL/IU) cells | With and without | Negative | [6] |

| In Vitro Gene Mutation (HGPRT) | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [1] |

Long-term carcinogenicity studies in rodents have not indicated a carcinogenic potential for TEHTM.[5]

TEHTM did not show significant reproductive or developmental toxicity in studies conducted on rats.[6] The NOAEL for reproductive and developmental toxicity is considered to be 500 mg/kg/day for both parent animals and offspring.[6]

| Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |

| Combined Repeated Dose and Repro/Dev Toxicity Screening (OECD 422) | Rat | 500 mg/kg/day | 500 mg/kg/day | No adverse effects on reproductive or developmental parameters. | [6] |

Toxicological Profile of Metabolites

Specific quantitative toxicity data for MEHTM and DEHTM are limited. In vitro studies on isolated rat hepatocytes suggest that the monoester metabolite of TEHTM has a lower cytotoxic potential compared to the monoester metabolite of Di(2-ethylhexyl) phthalate (DEHP).[9] One study indicated that 4-mono-(2-ethylhexyl) trimellitate (a specific isomer of MEHTM) showed weak agonist activities on estrogen and thyroid receptors in vitro.[10]

2-Ethylhexanol is a known metabolite and has a more extensive toxicological database. It exhibits low to moderate acute toxicity and is a skin and eye irritant.[7][11] It is not considered to be genotoxic or carcinogenic.[7][12] Developmental toxicity has been observed in rats at maternally toxic oral doses, but not via the dermal route.[5]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3290 mg/kg bw | [2] |

| LD50 | Rat | Dermal | 3000 mg/kg bw | [2] |

| LC50 | Rat | Inhalation (4h) | 0.89 mg/L | [2] |

| Genotoxicity | - | - | Negative | [7] |

| Carcinogenicity | Rat | Oral | No evidence of carcinogenicity | [12] |

| Developmental Toxicity NOAEL | Rat | Dermal | > 2520 mg/kg/day | [5] |

Experimental Protocols

This study is designed to characterize the toxicological profile of a substance following 90 days of repeated oral administration.

-

Test System: Typically, the albino rat is the preferred species. At least 10 males and 10 females are used per dose group.

-

Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

-

Administration: The test substance is administered daily by gavage or via the diet or drinking water for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

This in vitro assay is used to detect gene mutations induced by a test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations on agar plates with a limited amount of the required amino acid.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Potential Signaling Pathways

Some in vitro studies have investigated the potential for TEHTM and its metabolites to interact with hormonal pathways. One study showed that TEHTM exhibited weak estrogenic activity via estrogen receptor alpha (ERα) activation, though this effect was significantly weaker than that of DEHP.[13] Another study found that the metabolite 4-MEHTM showed agonist activities on estrogen and thyroid receptors.[10] These findings suggest a potential for endocrine interaction, although the in vivo relevance is likely low given the weak potency and the overall toxicological profile.

Conclusion

Based on a read-across from its structural analogue, Tri(2-ethylhexyl) trimellitate, Triisononyl trimellitate is expected to have a low order of toxicity. It demonstrates low acute toxicity, is not genotoxic or carcinogenic, and does not pose a significant risk for reproductive or developmental toxicity. Repeated high-dose exposure may lead to minor liver effects.

The metabolites of TINTM, primarily the mono- and di-isononyl esters and isononyl alcohol (by analogy to TEHTM's metabolites), are also expected to have a low toxicity profile, likely lower than the corresponding metabolites of some ortho-phthalates. While some in vitro data suggest weak endocrine activity of certain metabolites, the in vivo relevance of these findings is considered low. Overall, TINTM is considered to have a favorable toxicological profile for its intended applications.

References

- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. arkema.com [arkema.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. download.basf.com [download.basf.com]

- 12. epa.gov [epa.gov]

- 13. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide on the Environmental Fate and Biodegradability of Triisononyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM), a high molecular weight branched-chain plasticizer, is a complex mixture of tri-esters of trimellitic acid and isononyl alcohol. Valued for its low volatility, high permanence, and excellent thermal stability, TINTM is a key component in a variety of demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices. As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradability is crucial for accurate environmental risk assessment and the development of sustainable materials.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of TINTM. Due to the limited availability of direct experimental data for TINTM, this guide incorporates a read-across approach, leveraging data from the structurally similar and well-studied analogue, Tris(2-ethylhexyl) trimellitate (TOTM). This approach is consistent with methodologies employed by international regulatory bodies for the assessment of high molecular weight trimellitates.

Chemical and Physical Properties

A substance's environmental fate is significantly influenced by its intrinsic chemical and physical properties. Key properties for TINTM are summarized in the table below. Its very low water solubility and vapor pressure, combined with a high molecular weight, suggest limited mobility in the environment.

| Property | Value | Reference |

| CAS Number | 53894-23-8 | [1] |

| Molecular Formula | C₃₆H₆₀O₆ | [2] |

| Molecular Weight | 588.86 g/mol | [1] |

| Physical State | Liquid | [2] |

| Appearance | Clear, colorless to pale yellow viscous liquid | |

| Density | 0.98 g/mL at 20 °C | [1] |

| Boiling Point | 617.6 °C at 760 mmHg | [1] |

| Flash Point | 248.6 °C | [1] |

| Vapor Pressure | 3.48E-15 mmHg at 25 °C | [1] |

| Water Solubility | 5.4 ng/L at 20 °C | [1] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, soil, and sediment.

Abiotic Degradation

Hydrolysis: No direct experimental data on the hydrolysis of TINTM following OECD Guideline 111 were identified. However, a study on the analogue substance, TOTM, indicated no evidence of hydrolysis when incubated with rat intestinal homogenates[3]. While this is not a standard abiotic hydrolysis test, it suggests that trimellitate esters are generally stable against hydrolysis. Given the structural similarity, TINTM is also expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9).

Photolysis: No experimental data on the photodegradation of TINTM in air, water, or soil were found. The low vapor pressure of TINTM suggests that its presence in the atmosphere in a form susceptible to significant photodegradation is unlikely.

Biotic Degradation

Aerobic Biodegradation: The available data indicate that TINTM is not readily biodegradable. A study conducted according to OECD Guideline 301B (CO₂ Evolution Test) reported a biodegradation of 11 ±2% for a test substance, likely a trimellitate, over a 28-day period[4]. This low level of mineralization led to the conclusion that the substance is "not readily biodegradable"[4].

Anaerobic Biodegradation: No specific experimental data on the anaerobic biodegradability of TINTM were identified.

Bioaccumulation

No direct experimental data from studies such as OECD Guideline 305 (Bioaccumulation in Fish) were found for TINTM. However, regulatory assessments have concluded that TINTM is of low concern for bioaccumulation[6][7].

Summary of Environmental Fate Data

The following tables summarize the available quantitative data for TINTM and its analogue, TOTM.

Table 1: Biodegradability of Triisononyl Trimellitate (TINTM)

| Test Guideline | Inoculum | Test Duration | Result | Conclusion | Reference |

| OECD 301B (CO₂ Evolution Test) | Activated Sludge | 28 days | 11 ±2% Biodegradation | Not Readily Biodegradable | [4] |

Table 2: Environmental Fate of Tris(2-ethylhexyl) trimellitate (TOTM) (Analogue Data)

| Parameter | Test Guideline/Method | Conditions | Result | Conclusion | Reference |

| Aerobic Biodegradability | Screening Study (BOD) | Activated Sludge, 28 days | 4.2% of Theoretical BOD | Not Readily Biodegradable | [5] |

| Hydrolysis | In vitro | Rat Gut Homogenate | No evidence of hydrolysis | Stable | [3] |

| Bioaccumulation | Bioconcentration Study | Carp, 6 weeks | BCF: <1 to 2.7 | Low Bioaccumulation Potential | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

OECD Guideline 301B: Ready Biodegradability – CO₂ Evolution Test

This test method evaluates the ultimate aerobic biodegradability of an organic compound.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) production based on the carbon content of the test substance.

-

Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used. The concentration of microorganisms in the final test medium is typically around 30 mg/L of suspended solids.

-

Test Conditions: The test is run for 28 days at a constant temperature (22 ± 2 °C). The test substance concentration is typically between 10 and 20 mg of total organic carbon (TOC) per liter.

-

Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon analyzer.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period.

Caption: Workflow for OECD 301B Biodegradability Test.

OECD Guideline 111: Hydrolysis as a Function of pH

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals.

-

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated at a constant temperature in the dark.

-

Tier 1 (Preliminary Test): A preliminary test is conducted for 5 days at 50 °C. If less than 10% hydrolysis is observed, the substance is considered hydrolytically stable, and further testing is not required.

-

Tier 2 (Kinetic Study): If significant hydrolysis occurs in the preliminary test, a kinetic study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.

-

Test Conditions: The concentration of the test substance should not exceed 0.01 M or half its water solubility. The solutions must be sterile to prevent biodegradation.

-

Analysis: At appropriate time intervals, the concentration of the test substance and any major hydrolysis products are determined using a suitable analytical method (e.g., HPLC, GC-MS).

Caption: Tiered workflow for OECD 111 Hydrolysis Test.

Logical Relationships in Environmental Fate

The environmental fate of TINTM is governed by a series of interconnected processes. Its low water solubility and high molecular weight are primary determinants of its partitioning behavior, favoring association with organic matter in soil and sediment.

Caption: Key factors influencing the environmental fate of TINTM.

Conclusion

Based on the available data for Triisononyl trimellitate and its structural analogue, Tris(2-ethylhexyl) trimellitate, it can be concluded that TINTM is not readily biodegradable and is expected to persist in the environment. Its low water solubility and high molecular weight suggest that it will primarily partition to soil and sediment, with limited mobility in the aqueous phase. The potential for bioaccumulation is considered low. While direct data on hydrolysis and photolysis are lacking, these degradation pathways are not expected to be significant for this class of compounds. Further research, particularly long-term simulation studies, would be beneficial to better characterize the ultimate fate and persistence of TINTM in the environment.

References

- 1. Triisononyl trimellitate | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Screening assessment trimellitates group - Canada.ca [canada.ca]

- 6. cir-safety.org [cir-safety.org]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to Triisononyl Trimellitate (CAS 53894-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM), identified by CAS number 53894-23-8, is a complex organic chemical compound. It is the triisononyl ester of trimellitic acid.[1][2] This technical guide provides a comprehensive overview of its chemical properties and structure, compiled from various scientific data sources. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

Triisononyl trimellitate is characterized by a benzene ring substituted with three carboxylate groups at positions 1, 2, and 4, which are esterified with isononyl alcohol.[1][2] The "isononyl" group represents a mixture of isomers, primarily C9 branched-chain alcohols. This isomeric complexity is a key feature of this compound.

Table 1: Chemical Identifiers for Triisononyl Trimellitate

| Identifier | Value | Source(s) |

| CAS Number | 53894-23-8 | [1][3][4][5][6][7] |

| Molecular Formula | C36H60O6 | [1][3][5][6][7] |

| Molecular Weight | 588.86 g/mol | [1][3][5][6][7] |

| IUPAC Name | tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | [3] |

| Synonyms | 1,2,4-Benzenetricarboxylic acid, triisononyl ester; TINTM | [1] |

| SMILES | O=C(OCCCCCCC(C)C)C1=CC=C(C(OCCCCCCC(C)C)=O)C(C(OCCCCCCC(C)C)=O)=C1 | [5][7] |

| InChI | InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | [5] |

Physicochemical Properties

Triisononyl trimellitate is a high-molecular-weight ester, which is reflected in its physical state as a liquid with low volatility.[1][3] Its properties are summarized in the table below.

Table 2: Physicochemical Properties of Triisononyl Trimellitate

| Property | Value | Source(s) |

| Physical Description | Liquid | [3] |

| Boiling Point | 617.6 °C at 760 mmHg | [1] |

| Density | 0.98 g/mL at 20 °C | [1][4] |

| Flash Point | 248.6 °C | [1] |

| Water Solubility | 5.4 ng/L at 20 °C | [1] |

| Vapor Pressure | 3.48E-15 mmHg at 25 °C | [1] |

| Refractive Index | 1.486 | [1] |

Experimental Protocols

Spectroscopic Data

While specific spectral data such as 1D NMR spectra are referenced in some databases, detailed datasets are not publicly accessible.[3][8] Researchers requiring this information for structural elucidation or purity assessment would likely need to perform their own analyses or acquire it from commercial suppliers. A 2022 study on building an in-house spectral library for environmental contaminants noted that triisononyl trimellitate did not show a distinct peak within the chromatographic run time under their experimental conditions.[9]

Biological Activity and Toxicological Profile

Triisononyl trimellitate is primarily used as a plasticizer.[10] It is also found in cosmetic products, where it functions as a skin conditioning agent and emollient.[11]

Currently, there is limited publicly available information regarding specific signaling pathways or mechanisms of action in a drug development context. A 2016 screening study using ToxCast™ data gave triisononyl trimellitate a low score for potential obesity-related bioactivity.[12] An evaluation by the Australian government concluded that high molecular weight trimellitates, including triisononyl trimellitate, have low acute oral and dermal toxicity, are not skin sensitizers, and do not have genotoxic potential.[11] The document also notes that liver effects observed in rodents are likely related to a PPARα-mediated mode of action, which is generally considered less relevant to humans.[11]

Logical Relationship Diagram

The following diagram illustrates the relationship between the identification, properties, and applications of Triisononyl Trimellitate based on the available data.

Caption: Logical relationships for Triisononyl Trimellitate.

Conclusion

Triisononyl trimellitate (CAS 53894-23-8) is a well-characterized chemical with established physicochemical properties. Its primary applications are as a plasticizer and a component in cosmetic formulations. The available toxicological data suggests a low hazard profile for acute effects. However, for professionals in drug development, the lack of detailed public information on its biological activity, specific mechanisms of action, and interaction with biological signaling pathways is a significant data gap. Further research would be necessary to explore any potential pharmaceutical applications of this compound.

References

- 1. Cas 53894-23-8,TRIISONONYL TRIMELLITATE | lookchem [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Triisononyl trimellitate | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIISONONYL TRIMELLITATE | 53894-23-8 [chemicalbook.com]

- 5. Buy Online CAS Number 53894-23-8 - TRC - Triisononyl Trimellitate | LGC Standards [lgcstandards.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. aablocks.com [aablocks.com]

- 8. 53894-23-8|Triisononyl trimellitate|BLD Pharm [bldpharm.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Page loading... [wap.guidechem.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Detecting Triisononyl Trimellitate in Polymers: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Triisononyl trimellitate (TINTM), a common plasticizer, in various polymer matrices. The methods outlined are essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical and materials science industries.

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer utilized to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Its low migration potential makes it a preferred choice in sensitive applications, including medical devices and food packaging. However, monitoring for the presence and concentration of TINTM is crucial to ensure product safety and performance. This guide details several robust analytical techniques for the detection and quantification of TINTM in polymeric materials.

Analytical Techniques Overview

A variety of analytical methods can be employed for the analysis of TINTM in polymers. The primary techniques include chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separation and identification.[1][2][3] Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer rapid and non-destructive alternatives for qualitative and quantitative analysis.[4][5][6]

The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the polymer matrix, and the availability of instrumentation. For instance, while FTIR provides a quick screening tool[6], hyphenated techniques like GC-MS and LC-MS/MS offer higher sensitivity and specificity for trace-level quantification.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of trimellitate plasticizers. This data is essential for selecting the most suitable method based on the specific analytical requirements.

| Analytical Method | Polymer Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| LC-MS/MS | PVC | 0.5 ng/mL | 1.0 ng/mL | 101.1% | [2][3] |

| GC-MS | PVC | Not Specified | Lowered by experimental design | Good precision and accuracy | [1] |

| Benchtop NMR | PVC | - | < 2 mg/mL (in solution) | Not Specified | [4][5] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols offer a step-by-step guide for sample preparation and analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of TINTM that has migrated from a polymer into a solution or for the analysis of extracts from the polymer.

1. Sample Preparation (Extraction):

- Cut a representative sample of the polymer (e.g., 1 gram) into small pieces.

- Place the polymer pieces into a glass vial.